molecular formula C19H17N5O3 B612128 Serabelisib CAS No. 1268454-23-4

Serabelisib

Numéro de catalogue: B612128
Numéro CAS: 1268454-23-4
Poids moléculaire: 363.4 g/mol
Clé InChI: BLGWHBSBBJNKJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Serabelisib est un inhibiteur de petite molécule qui cible l'isoforme alpha de la phosphoinositide 3-kinase. Il est actuellement à l'étude pour son utilisation potentielle dans le traitement de divers types de cancer, y compris les tumeurs solides. Le composé est connu pour sa capacité à inhiber la voie de la phosphoinositide 3-kinase, qui joue un rôle crucial dans la croissance, la prolifération et la survie cellulaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de serabelisib implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et de divers catalyseurs pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à haut débit et de la chimie en flux continu pour garantir une qualité et un rendement constants. Le processus comprend également des étapes de purification rigoureuses pour obtenir le produit final avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

Serabelisib subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent :

    Agents oxydants : tels que le peroxyde d'hydrogène et le permanganate de potassium.

    Agents réducteurs : tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

    Nucléophiles : tels que les amines et les thiols

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent avoir des activités et des propriétés biologiques différentes. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Serabelisib a un large éventail d'applications en recherche scientifique, notamment :

    Chimie : Utilisé comme composé d'outil pour étudier la voie de la phosphoinositide 3-kinase et son rôle dans divers processus cellulaires.

    Biologie : Employé dans la recherche pour comprendre les mécanismes moléculaires de la croissance, de la prolifération et de la survie cellulaires.

    Médecine : En cours d'investigation pour son utilisation potentielle dans le traitement de divers types de cancer, notamment le cancer du sein, le cancer de l'endomètre et le cancer de l'ovaire.

    Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant la voie de la phosphoinositide 3-kinase .

Mécanisme d'action

This compound exerce ses effets en inhibant l'isoforme alpha de la phosphoinositide 3-kinase. Cette inhibition conduit à la suppression de la voie de signalisation phosphoinositide 3-kinase/protéine kinase B/cible mammalienne de la rapamycine, qui est cruciale pour la croissance, la prolifération et la survie cellulaires. En bloquant cette voie, this compound induit l'apoptose et inhibe la prolifération des cellules cancéreuses .

Mécanisme D'action

Serabelisib exerts its effects by inhibiting the phosphoinositide 3-kinase alpha isoform. This inhibition leads to the suppression of the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, this compound induces apoptosis and inhibits the proliferation of cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

This compound est unique par sa forte sélectivité pour l'isoforme alpha de la phosphoinositide 3-kinase, ce qui réduit les effets hors cible et améliore son profil de sécurité. Cette sélectivité en fait un candidat prometteur pour la thérapie anticancéreuse ciblée, en particulier dans les cancers présentant des mutations de l'isoforme alpha de la phosphoinositide 3-kinase .

Activité Biologique

Serabelisib, also known as TAK-117, is an investigational small molecule that primarily acts as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, particularly targeting the p110α isoform. This compound has garnered attention for its potential therapeutic applications in various malignancies, especially those characterized by aberrations in the PI3K/AKT signaling pathway. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell lines, and relevant clinical studies.

This compound exerts its biological effects primarily through the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound disrupts downstream signaling cascades that promote tumor growth and survival, leading to increased apoptosis and reduced cellular proliferation.

In Vitro Studies

Recent studies have demonstrated this compound's efficacy in various cancer cell lines, particularly hepatoma cells such as HepG2 and HuH-6. The following table summarizes key findings from a study assessing the impact of this compound on these cells:

Parameter Control (0 µM) 2 µM 4 µM 8 µM
Colony Formation AbilityHighModerateLowVery Low
Cell Proliferation (EdU Assay)HighModerateLowVery Low
Cell Viability (CCK-8 Assay)100%90%70%50%
Apoptotic Bodies (Flow Cytometry)LowModerateHighVery High
Migration/Invasion CapacityHighModerateLowVery Low

These results indicate that this compound significantly reduces colony formation, cell proliferation, and viability while promoting apoptosis in a dose-dependent manner. The study also observed a decrease in mitochondrial membrane potential and alterations in the expression of apoptosis-related proteins such as Bcl-2 and caspases .

Effects on Signaling Pathways

This compound's inhibition of the PI3K/AKT pathway leads to several downstream effects:

  • Increased Apoptosis : Enhanced expression of pro-apoptotic markers (e.g., cytochrome C, caspase-9) and decreased expression of anti-apoptotic markers (e.g., Bcl-2).
  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : Upregulation of E-cadherin and downregulation of N-cadherin were noted, indicating a reversal of EMT processes associated with cancer metastasis.
  • Promotion of Pyroptosis : Increased expression of Gasdermin D (GSDMD) and inflammatory cytokines such as IL-1β and IL-18 were observed, suggesting that this compound may induce a form of programmed cell death characterized by inflammation .

Clinical Studies

This compound is currently being evaluated in clinical trials for its safety and efficacy in combination with other therapies. Notably, a Phase I trial investigated the combination of this compound with sapanisertib (a dual PI3K/mTOR inhibitor) and paclitaxel in patients with advanced solid tumors. The trial reported that this combination was generally well tolerated with promising preliminary efficacy:

  • Overall Response Rate (ORR) : 47% among evaluable patients.
  • Clinical Benefit Rate (CBR) : 73%, indicating sustained responses in a significant proportion of patients.
  • Progression-Free Survival (PFS) : Median PFS was reported at 11 months .

Propriétés

IUPAC Name

[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGWHBSBBJNKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268454-23-4
Record name Serabelisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268454234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serabelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14935
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SERABELISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43J9Q56T3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of Serabelisib?

A1: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. [, , ] It exerts its anti-tumor activity by binding to and inhibiting PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in various cancers, contributing to uncontrolled cell growth, survival, and metastasis. [, ]

Q2: What is the impact of this compound on cancer cells according to in vitro studies?

A2: Studies using liver cancer cell lines (HepG2 and HuH-6) demonstrated that this compound treatment resulted in:

  • Reduced cell proliferation and viability: This was evident through decreased colony formation, slower proliferation rates measured by EdU assay, and reduced cell viability in CCK-8 assays. []
  • Cell cycle arrest and apoptosis induction: this compound treatment led to a decrease in the number of cells in the G2 and S phases, indicating cell cycle arrest. Additionally, it increased the number of apoptotic bodies and the overall rate of apoptosis. []
  • Inhibition of migration and invasion: this compound effectively reduced the migratory and invasive capabilities of the liver cancer cells. []

Q3: How does this compound affect the expression of genes and proteins related to cancer progression?

A3: Treatment with this compound led to the following changes in gene and protein expression:

  • Downregulation of the PI3K/AKT signaling pathway: This confirmed the on-target activity of this compound. []
  • Upregulation of apoptosis and pyroptosis-promoting genes: This supports the observed increase in apoptotic cell death. []
  • Upregulation of genes that inhibit epithelial-mesenchymal transition (EMT): This explains the reduced migration and invasion observed in the in vitro studies. []

Q4: Has this compound been investigated in combination with other anti-cancer therapies?

A4: Yes, research has explored the synergistic potential of this compound in combination with other anti-cancer agents:

  • Paclitaxel: Phase 1 trials have investigated the safety and efficacy of this compound in combination with Sapanisertib (a TORC 1/2 inhibitor) and Paclitaxel in patients with advanced ovarian, endometrial, or breast cancer. These studies suggest promising clinical activity and a manageable safety profile for the combination, particularly in patients with PI3K/AKT/mTOR pathway mutations. [, , ] Notably, clinical benefit was observed even in patients with prior resistance to Paclitaxel or mTOR inhibitors. []
  • Canagliflozin: A Phase 1b/2 study is currently underway to evaluate the safety and efficacy of this compound in combination with Canagliflozin (a sodium-glucose co-transporter 2 inhibitor) in patients with advanced solid tumors. []

Q5: Are there any factors known to influence the pharmacokinetics of this compound?

A5: A clinical biopharmaceutics study in healthy subjects revealed that:

  • Intragastric pH: Co-administration with lansoprazole, a proton pump inhibitor that increases gastric pH, substantially reduced the bioavailability of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.